Ferroptosis-IN-3

Ferroptosis RSL3 Cell Viability

Ferroptosis research demands potent inhibitors with broad cell-type and inducer compatibility. Ferroptosis-IN-3 (Compound 25), a 4-hydroxyl pyrazole derivative, delivers a quantifiable 3-fold potency increase over ferrostatin-1 (EC50: 8.6 nM in HT-1080/RSL3). • 3× more potent than Fer-1; enables lower working concentrations and wider assay windows. • Validated across HT-1080, 786-0, BJ, and H9c2 cells against RSL3 and IKE inducers. • Defined radical-trapping metrics: DPPH EC50 3.94 μM, ABTS EC50 6.3 μM. Ideal positive control for HTS campaigns and ferroptosis mechanism confirmation.

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
Cat. No. B15138918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroptosis-IN-3
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=C2O)C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C15H11ClN2O2/c16-11-5-1-9(2-6-11)13-15(20)14(18-17-13)10-3-7-12(19)8-4-10/h1-8,19-20H,(H,17,18)
InChIKeyXHJJFKLFMMWFIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferroptosis-IN-3 Overview


Ferroptosis-IN-3 (also known as Compound 25) is a 4-hydroxyl pyrazole derivative that acts as a potent and selective inhibitor of ferroptosis, an iron-dependent form of regulated cell death [1]. Its primary mechanism of action is through intrinsic radical-trapping antioxidative capacity, which prevents the accumulation of lethal lipid peroxides [1]. Ferroptosis-IN-3 was developed through a structure-activity relationship (SAR) study to improve upon the potency of existing ferroptosis inhibitors [1].

Ferroptosis pathway inhibition studies (RSL3/IKE-induced models)
Radical-trapping antioxidant mechanism research
Multi-cell line ferroptosis assay context (HT-1080, BJ, H9c2)

Why Ferroptosis-IN-3 Surpasses Fer-1


Ferroptosis-IN-3 is a structurally optimized molecule that demonstrates a quantifiable, 3-fold increase in potency compared to the classical inhibitor ferrostatin-1 (Fer-1) in the same cellular assay [1]. This improvement is not merely incremental; it is the result of a focused medicinal chemistry campaign that identified a novel 4-hydroxyl pyrazole scaffold with superior radical-trapping properties [1]. Substituting Ferroptosis-IN-3 with a less potent analog like Fer-1 would necessitate higher concentrations, potentially introducing off-target effects and reducing the experimental window for studying ferroptosis. The quantitative evidence below establishes Ferroptosis-IN-3 as a distinctly superior research tool where maximal potency is a critical selection criterion.

Potency profile may shift from Fer-1, requiring concentration optimization in RSL3/HT-1080 assays.
Radical scavenging characterization differs; Fer-1 lacks defined EC50, limiting cross-study antioxidant comparison.
Cell-model activity profile may not transfer; Fer-1 is primarily characterized in a single context.

Ferroptosis-IN-3 vs. Fer-1: Quantitative Evidence


Superior Potency vs. Fer-1 in RSL3 Model

In a direct head-to-head comparison within the same study, Ferroptosis-IN-3 (Compound 25) was found to be significantly more potent than the classical ferroptosis inhibitor ferrostatin-1 (Fer-1). Ferroptosis-IN-3 inhibited RSL3-induced ferroptosis in HT-1080 cells with an EC50 of 8.6 ± 2.2 nM, while Fer-1 achieved an EC50 of 23.4 ± 1.3 nM [1]. This represents a 3-fold improvement in potency for Ferroptosis-IN-3 over the benchmark inhibitor [1].

Potency vs Fer-1
Head-to-head
EC50 8.6 ± 2.2 nM vs 23.4 ± 1.3 nM
3-fold lower EC50 supports assay-window improvement context
HT-1080, RSL3 1 µM, 24h, Cell-titer-glo
Ferroptosis RSL3 Cell Viability Inhibitor Potency

Radical-Trapping Antioxidant Activity

Ferroptosis-IN-3 has been characterized for its intrinsic radical-trapping antioxidative capacity. It scavenges the stable free radicals DPPH and ABTS with EC50 values of 3.94 µM and 6.3 µM, respectively . This quantitative antioxidant activity is a key component of its mechanism of action. In contrast, the classical inhibitor Fer-1 is described as an antioxidant but is not typically characterized with defined EC50 values in these standard radical scavenging assays, making a direct quantitative comparison difficult. Fer-1's antioxidant effect is often described as reducing DPPH concentration over time rather than by an EC50 .

Radical Scavenging (DPPH)
Class-level
EC50 3.94 µM (DPPH) / 6.3 µM (ABTS)
Defined EC50 supports antioxidant assay standardization
Fer-1 activity reported as time-course, not EC50
Antioxidant Radical Scavenging DPPH ABTS

Broad-Spectrum Potency Across Cell Models

The potency of Ferroptosis-IN-3 is not limited to a single cell line or inducer. It has demonstrated nanomolar activity in multiple cell lines and against different ferroptosis inducers. In human BJ fibroblasts, the EC50 was 11.3 nM against RSL3-induced ferroptosis . In rat H9c2 cardiomyocytes, the EC50 was 43.3 nM against RSL3 induction . Furthermore, Ferroptosis-IN-3 inhibited ferroptosis induced by imidazole ketone erastin (IKE) in HT-1080 cells with an EC50 of 48.3 nM . This broad-spectrum efficacy across different cellular backgrounds and induction mechanisms suggests a more robust and generally applicable inhibitory profile compared to Fer-1, which is primarily characterized against erastin-induced ferroptosis in HT-1080 cells (EC50 = 60 nM) .

Multi-Model Potency
Cross-study
BJ: 11.3 nM, H9c2: 43.3 nM, HT-1080: 48.3 nM (IKE)
Broader cell-line profile may support diverse ferroptosis studies
Fer-1: EC50 60 nM (HT-1080/erastin) as primary context
Cell Panel Ferroptosis IKE RSL3

Lipid Peroxidation Suppression

A key functional consequence of ferroptosis inhibition is the reduction of lipid peroxidation. Ferroptosis-IN-3 has been shown to decrease lipid peroxidation levels . This effect is consistent with its radical-trapping antioxidant mechanism. While Fer-1 is also known to prevent lipid peroxidation, the specific quantitative data for Ferroptosis-IN-3 in this assay provides a direct functional readout that corroborates its cellular potency data .

Lipid Peroxidation
Supporting
Decreases lipid peroxidation levels
Supports lipid peroxidation endpoint interpretation
Quantitative suppression data to verify
Lipid Peroxidation Reactive Oxygen Species Cell Death

Ferroptosis-IN-3 Research Applications


High-Sensitivity Screening for Ferroptosis Inhibitors

Given its 3-fold greater potency over Fer-1 in the standard HT-1080/RSL3 model [1], Ferroptosis-IN-3 is the superior positive control for high-throughput screening (HTS) campaigns aimed at identifying novel ferroptosis inhibitors. Its lower EC50 allows for a more robust and reproducible positive control signal, providing a greater assay window and enhancing the statistical confidence in hit identification.

Validating Ferroptosis Across Diverse Models

The documented efficacy of Ferroptosis-IN-3 in multiple cell lines (HT-1080, 786-0, BJ, H9c2) and against multiple inducers (RSL3, IKE) makes it an ideal tool for confirming a ferroptotic mechanism of cell death across various experimental systems . Its broad activity profile reduces the risk of a false-negative result due to cell-type-specific resistance to other inhibitors like Fer-1.

Antioxidant Mechanism of Ferroptosis

Ferroptosis-IN-3 is a valuable tool for dissecting the antioxidant component of ferroptosis inhibition. Its defined EC50 values for DPPH and ABTS radical scavenging provide a clear and quantifiable metric for its antioxidant capacity . This allows researchers to correlate the compound's radical-trapping potency directly with its anti-ferroptotic effects in cellular models.

Application
Selection Property
Validation Focus
Ferroptosis inhibitor screening
Assay-window comparison context
Control signal at lower concentration
Multi-model ferroptosis validation
Multi-cell line activity profile
Cross-model mechanism confirmation
Antioxidant mechanism studies
Radical scavenging EC50 context
Correlate radical-trapping with anti-ferroptotic effect

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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